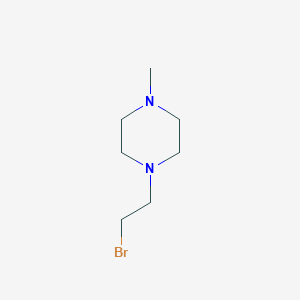

1-(2-Bromoethyl)-4-methylpiperazine

Descripción general

Descripción

1-(2-Bromoethyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C7H15BrN2 and its molecular weight is 207.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Many piperazine derivatives are known to interact with various neurotransmitter systems in the brain, including the dopaminergic, serotonergic, and adrenergic systems . The specific targets of “1-(2-Bromoethyl)-4-methylpiperazine” would depend on its exact structure and properties.

Mode of Action

Piperazine derivatives often act as agonists or antagonists at their target receptors. Agonists mimic the action of a neurotransmitter, while antagonists block the action. The exact mode of action would depend on the specific targets of the compound .

Biochemical Pathways

The interaction of the compound with its targets would likely affect various biochemical pathways. For example, if the compound acts on the dopaminergic system, it could affect pathways involved in mood regulation and reward .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound would depend on its chemical structure. Piperazine derivatives are generally well absorbed in the gastrointestinal tract, and they can cross the blood-brain barrier to act on the central nervous system .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as a dopamine agonist, it could increase dopamine activity in the brain, potentially affecting mood and behavior .

Action Environment

Various environmental factors can influence the action, efficacy, and stability of the compound. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .

Actividad Biológica

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide is a piperazine derivative characterized by its unique structure, which includes a bromoethyl group attached to the nitrogen atom of the piperazine ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to neurotransmitter modulation and receptor interactions.

- Molecular Formula : C₇H₁₇Br₂N₂

- Molecular Weight : Approximately 368.94 g/mol

- Structure : The presence of the bromoethyl group enhances its reactivity, enabling it to undergo nucleophilic substitution reactions and interact with various biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Serotonin Receptors : Preliminary studies suggest that this compound may interact with serotonin receptors, potentially influencing neurotransmission pathways.

- Cellular Toxicity : Research indicates that compounds similar to this compound exhibit varying degrees of cytotoxicity, which can be assessed using assays such as lactate dehydrogenase (LDH) and MTT assays. These assays measure cellular metabolism and viability, respectively .

Interaction Studies

Table 1 summarizes the binding affinities of this compound and related compounds to various receptors:

| Compound Name | Binding Affinity (IC50) | Receptor Type |

|---|---|---|

| This compound | Not yet determined | Serotonin receptor |

| 8a | 4.3 ± 0.5 μM | Sigma receptor |

| PRE-084 | 2.6 ± 0.4 μM | Sigma receptor |

Note: IC50 values represent the concentration required to inhibit 50% of the receptor activity.

Cytotoxicity Assessment

In vitro studies have shown that at concentrations below 50 μM, most tested compounds, including derivatives of this compound, exhibited low cytotoxicity. However, significant toxicity was observed at higher concentrations (100 μM), indicating a dose-dependent relationship .

Case Studies

Recent studies have explored the potential therapeutic applications of piperazine derivatives, including this compound:

- Neurodegenerative Disorders : Some derivatives have shown promise in modulating dopaminergic transmission and may be investigated for their roles in neurodegenerative conditions .

- Cancer Research : The compound's ability to inhibit certain cellular pathways suggests potential applications in cancer treatment, particularly through the modulation of tyrosine kinases involved in cell signaling.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide exhibits a range of applications:

Chemistry

- Intermediate in Organic Synthesis : It serves as a key intermediate in the synthesis of complex organic molecules and polymers. Its reactivity allows for nucleophilic substitution reactions with amines, thiols, and alcohols, facilitating the creation of various derivatives.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromoethyl group can be replaced by nucleophiles. |

| Oxidation | Can be oxidized to form oxides or other derivatives. |

| Reduction | The bromoethyl group can be reduced to ethyl or other forms. |

Biology

- Biochemical Pathways : The compound is utilized to study enzyme interactions and biochemical pathways. Its ability to modify molecular targets makes it valuable in understanding metabolic processes.

Medicine

- Potential Drug Development : Research indicates its potential as a central nervous system stimulant and its application in drug development targeting neurological disorders. For instance, studies have shown that compounds derived from this compound exhibit promising activity against various cancer cell lines.

| Compound Tested | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 7 | HepG2 | 5.6 |

| Compound 10 | MCF-7 | 29.6 |

These results suggest that modifications to the piperazine ring can enhance biological activity against specific cancer types.

Industry

- Specialty Chemicals Production : The compound is used in producing specialty chemicals due to its versatile reactivity and stability compared to similar compounds like 1-(2-chloroethyl)-4-methylpiperazine.

Case Studies

Several studies have documented the effectiveness of derivatives of this compound in clinical settings:

- Study on Cancer Activity : A study published in Medicinal Chemistry demonstrated that derivatives showed significant cytotoxicity against HepG2 and MCF-7 cell lines, suggesting potential for cancer therapeutics .

- Neuropharmacological Research : Another investigation explored its role as a sigma receptor ligand, indicating potential applications in treating neurodegenerative diseases .

Propiedades

IUPAC Name |

1-(2-bromoethyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZFKMQSWMOHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.